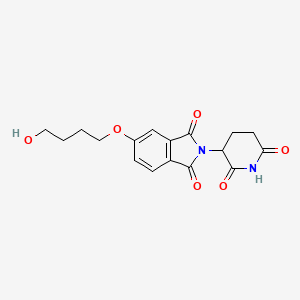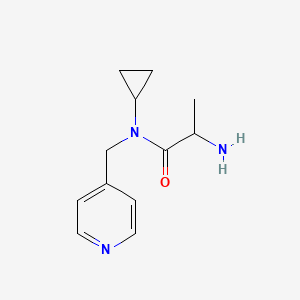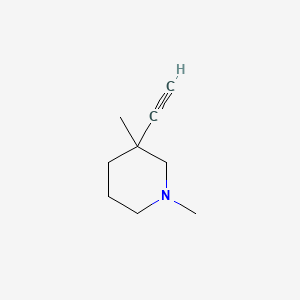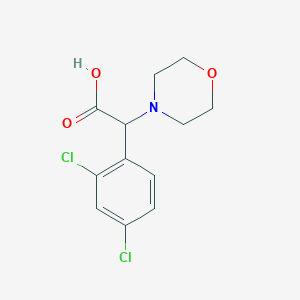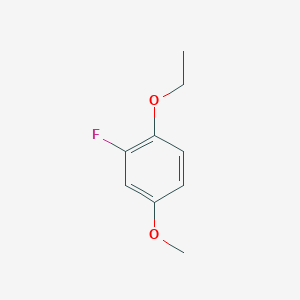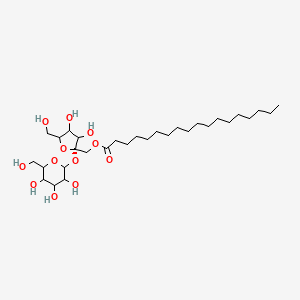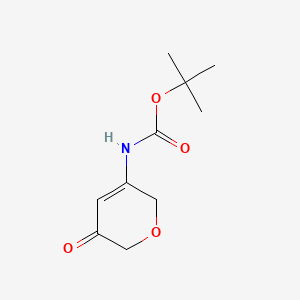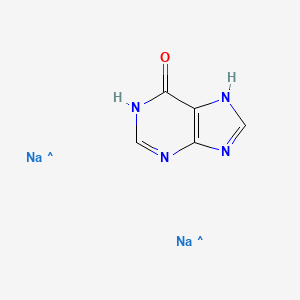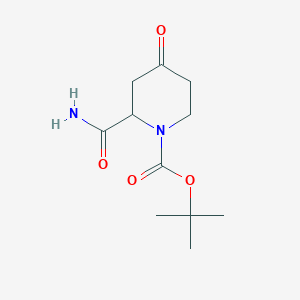
tert-butyl (S)-2-carbamoyl-4-oxopiperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (S)-2-carbamoyl-4-oxopiperidine-1-carboxylate is a chemical compound that features a tert-butyl group attached to a piperidine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl (S)-2-carbamoyl-4-oxopiperidine-1-carboxylate typically involves the protection of amino acids and subsequent cyclization reactions. One common method involves the use of tert-butyl esters of Nα-protected amino acids, which are prepared using tert-butanol and anhydrous magnesium sulfate in the presence of boron trifluoride diethyl etherate . The reaction conditions often require low temperatures and controlled environments to ensure high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems allow for precise control over reaction conditions, leading to efficient and scalable production of the compound .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (S)-2-carbamoyl-4-oxopiperidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl group to hydroxyl groups, using reagents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the carbamoyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various substituted piperidine derivatives, which can be further functionalized for specific applications in medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, tert-butyl (S)-2-carbamoyl-4-oxopiperidine-1-carboxylate is used as a building block for the synthesis of complex organic molecules.
Biology
In biological research, this compound is used as a probe for studying macromolecular interactions. The tert-butyl group can be tagged to proteins, allowing for detailed NMR studies of protein complexes .
Medicine
In medicinal chemistry, this compound is explored for its potential as a drug candidate. Its structural features make it a suitable scaffold for designing inhibitors of specific enzymes and receptors .
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and catalysts. Its stability and reactivity make it a valuable component in various manufacturing processes .
Mecanismo De Acción
The mechanism of action of tert-butyl (S)-2-carbamoyl-4-oxopiperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, preventing substrate access. Additionally, it can modulate receptor activity by interacting with binding sites, leading to altered cellular signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to tert-butyl (S)-2-carbamoyl-4-oxopiperidine-1-carboxylate include:
- tert-Butyl 4-oxopiperidine-1-carboxylate
- tert-Butyl 2-carbamoylpiperidine-1-carboxylate
- tert-Butyl 4-hydroxypiperidine-1-carboxylate
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and functional groups. The presence of the (S)-configuration and the combination of carbamoyl and oxo groups provide distinct reactivity and interaction profiles compared to other similar compounds .
Propiedades
IUPAC Name |
tert-butyl 2-carbamoyl-4-oxopiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O4/c1-11(2,3)17-10(16)13-5-4-7(14)6-8(13)9(12)15/h8H,4-6H2,1-3H3,(H2,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUBXABFDSJXUKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)CC1C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(10R,13S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-9,11,12,14,15,16-hexahydro-8H-cyclopenta[a]phenanthren-3-one](/img/structure/B14774288.png)
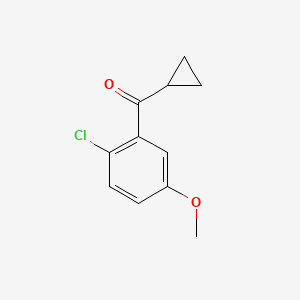
![2-Deoxy-2-[(trifluoroacetyl)amino]hexose](/img/structure/B14774310.png)
